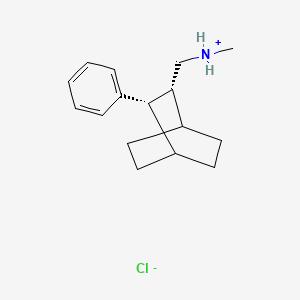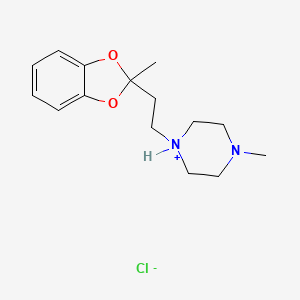
1-(4-Chloro-7-(morpholinosulfonyl)isoquinolin-1-YL)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chloro-7-(morpholinosulfonyl)isoquinolin-1-yl)guanidine is a complex organic compound that features a unique combination of functional groups, including a chloro group, a morpholinosulfonyl group, and a guanidine moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
The synthesis of 1-(4-Chloro-7-(morpholinosulfonyl)isoquinolin-1-yl)guanidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through cyclization reactions involving substituted alkynes and o-haloarylamidines in the presence of a nickel catalyst and water.
Introduction of Chloro and Morpholinosulfonyl Groups: The chloro and morpholinosulfonyl groups are introduced through nucleophilic substitution reactions.
化学反応の分析
1-(4-Chloro-7-(morpholinosulfonyl)isoquinolin-1-yl)guanidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chloro group.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the cleavage of the morpholinosulfonyl group.
科学的研究の応用
1-(4-Chloro-7-(morpholinosulfonyl)isoquinolin-1-yl)guanidine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as an inhibitor of specific enzymes or receptors.
Industrial Applications: The compound’s unique chemical structure makes it a valuable intermediate in the synthesis of other complex molecules.
作用機序
The mechanism of action of 1-(4-Chloro-7-(morpholinosulfonyl)isoquinolin-1-yl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may enhance the release of neurotransmitters like acetylcholine, slow the rates of depolarization and repolarization of muscle cell membranes, or inhibit specific enzymes involved in disease pathways .
類似化合物との比較
1-(4-Chloro-7-(morpholinosulfonyl)isoquinolin-1-yl)guanidine can be compared with other similar compounds, such as:
4,7-Dichloroquinoline: This compound serves as a precursor in the synthesis of the target compound and shares similar structural features.
4-Chloro-7-(trifluoromethyl)quinoline: Another derivative of quinoline with different substituents that may exhibit distinct biological activities.
1-carbamimidamido-4-chloro-N-[(2R)-3-methyl-1-(morpholin-4-yl)-1-oxobutan-2-yl]isoquinoline-7-sulfonamide: A structurally related compound with a similar isoquinoline core and functional groups.
These comparisons highlight the uniqueness of this compound in terms of its specific combination of functional groups and potential biological activities.
特性
CAS番号 |
782435-06-7 |
|---|---|
分子式 |
C14H16ClN5O3S |
分子量 |
369.8 g/mol |
IUPAC名 |
2-(4-chloro-7-morpholin-4-ylsulfonylisoquinolin-1-yl)guanidine |
InChI |
InChI=1S/C14H16ClN5O3S/c15-12-8-18-13(19-14(16)17)11-7-9(1-2-10(11)12)24(21,22)20-3-5-23-6-4-20/h1-2,7-8H,3-6H2,(H4,16,17,18,19) |
InChIキー |
WHNODKWPFVCUOC-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)C(=CN=C3N=C(N)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Trichloro[2-(3-methylphenyl)ethyl]silane](/img/structure/B15344320.png)





![methyl 2-[2-(decanoylamino)propanoylamino]-3-(1H-indol-3-yl)propanoate](/img/structure/B15344355.png)






